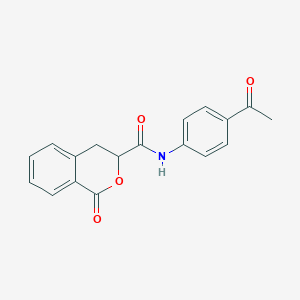

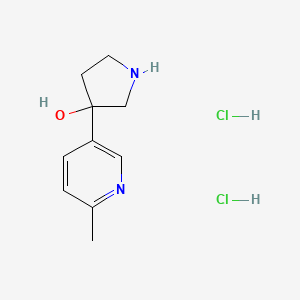

2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

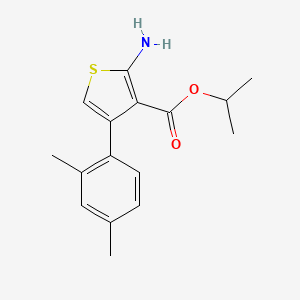

“2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide” is a chemical compound that has been used as a reagent in the study of rapid N-alkylation of benzoxazinones and benzothiazinones under microwave irradiation .

Synthesis Analysis

The synthesis of this compound involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis

The molecular formula of this compound is C10H11N3O3 . The InChI code for this compound is 1S/C10H9NO4/c12-9-6-15-8-4-2-1-3-7 (8)11 (9)5-10 (13)14/h1-4H,5-6H2, (H,13,14) .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it has been used in the study of rapid N-alkylation of benzoxazinones and benzothiazinones under microwave irradiation .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 221.21 .Applications De Recherche Scientifique

Antimicrobial and Antioxidant Properties

- Synthesis of Benzoxazinyl Pyrazolone Arylidenes : Research has demonstrated the effectiveness of certain benzoxazinyl derivatives as potent antimicrobial and antioxidant agents. Specifically, compounds synthesized from hydrazides related to 2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetohydrazide showed promising results in in vitro studies (Sonia et al., 2013).

Eco-friendly Synthesis Techniques

- Microwave-catalyzed Synthesis : An eco-friendly synthesis of 1-(3,4-dihydro-3-oxo-2H-1,4-benzoxazine-2-carbonyl)-3-methyl-4-(substituted phenylhydrazono)-2-pyrazolin-5-ones was reported. This synthesis method enhances reaction rates and improves yields, demonstrating the compound's versatility in laboratory settings (Dabholkar & Gavande, 2003).

Anticancer Evaluation

- Synthesis and Anticancer Properties : Research involving the synthesis of 1,3,4-oxadiazole derivatives from hydrazides related to this compound showed that these compounds have potential for anticancer applications. Specifically, in vitro evaluations revealed activity against various cancer cell lines (Salahuddin et al., 2014).

Antimicrobial Activity of Benzoxazinone Derivatives

- Quinazolinone Derivatives Synthesis : The synthesis of 4-(4-Oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate and its reaction with various amines resulted in compounds with significant antimicrobial activity. This highlights the potential of benzoxazinone derivatives in developing new antimicrobial agents (Habib et al., 2012).

Photodynamic Applications

- Photochromic and Thermochromic Spirans : Studies on new spiropyrans of the 4-oxo-3,4-dihydro-2H-1,3-benzoxazine series, including photochromic properties, demonstrate potential applications in photodynamic and thermochromic technologies (Luk’yanov et al., 1978).

Ecological Role and Bioactivity

- Bioactivity and Ecological Role : Compounds of the (2H)-1,4-benzoxazin-3(4H)-one class, including derivatives of this compound, have demonstrated significant bioactive properties. These include antifungal, antimicrobial, and antifeedant effects, indicating their ecological importance and potential for agricultural use (Macias et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-oxo-1,4-benzoxazin-4-yl)acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c11-12-9(14)5-13-7-3-1-2-4-8(7)16-6-10(13)15/h1-4H,5-6,11H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERZMEKPQZRUKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide](/img/structure/B2995657.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2995658.png)

![2-Chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide](/img/structure/B2995669.png)